molecular formula C17H10F3NO4 B11497861 3-({[4-(Trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid

3-({[4-(Trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-carboxylic acid

Cat. No.: B11497861
M. Wt: 349.26 g/mol
InChI Key: FWHZZAAMJICPRH-UHFFFAOYSA-N
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Description

3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound features a benzofuran ring, a trifluoromethyl group, and a carboxylic acid group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. Additionally, the benzofuran ring may interact with various biological molecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(TRIFLUOROMETHYL)BENZAMIDO]-1-BENZOFURAN-2-CARBOXYLIC ACID stands out due to its combination of a benzofuran ring, trifluoromethyl group, and carboxylic acid group. This unique structure imparts distinct chemical properties, making it a versatile compound for various research applications.

Properties

Molecular Formula

C17H10F3NO4

Molecular Weight

349.26 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C17H10F3NO4/c18-17(19,20)10-7-5-9(6-8-10)15(22)21-13-11-3-1-2-4-12(11)25-14(13)16(23)24/h1-8H,(H,21,22)(H,23,24)

InChI Key

FWHZZAAMJICPRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)NC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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